molecular formula C20H18N2O3S B2568515 (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 687569-25-1

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2568515
CAS No.: 687569-25-1
M. Wt: 366.44
InChI Key: UPNFBHLIZCJVLR-SOFGYWHQSA-N
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Description

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a benzodioxole ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multiple steps:

    Formation of the Indole-Thioethyl Intermediate: The initial step involves the reaction of 1H-indole-3-thiol with 2-bromoethylamine under basic conditions to form the indole-thioethyl intermediate.

    Synthesis of the Benzodioxole-Acrylamide Intermediate: Separately, 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzodioxole-acrylamide intermediate.

    Coupling Reaction: The final step involves coupling the indole-thioethyl intermediate with the benzodioxole-acrylamide intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted thioethyl derivatives.

Scientific Research Applications

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The benzodioxole ring can enhance binding affinity through π-π interactions, while the acrylamide group may form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: shares similarities with compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and benzodioxole moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(8-6-14-5-7-17-18(11-14)25-13-24-17)21-9-10-26-19-12-22-16-4-2-1-3-15(16)19/h1-8,11-12,22H,9-10,13H2,(H,21,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNFBHLIZCJVLR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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